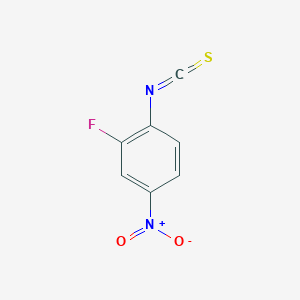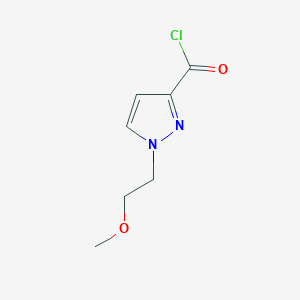![molecular formula C11H13N B13693608 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine](/img/structure/B13693608.png)
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bicyclo[420]octa-1,3,5-trien-3-yl)azetidine is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine typically involves multiple steps starting from benzocyclobutene. One common method includes the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene through a Grignard reaction, followed by further functionalization to introduce the azetidine ring . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process may also involve continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism by which 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The azetidine ring can participate in hydrogen bonding and other interactions, stabilizing the compound within the target site.
類似化合物との比較
Similar Compounds
- Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid
- Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol
- 7-Bromobicyclo[4.2.0]octa-1,3,5-triene
- Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate
Uniqueness
What sets 3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine apart from similar compounds is its azetidine ring, which imparts unique chemical reactivity and biological activity. This structural feature allows it to engage in a wider range of chemical reactions and interact with biological targets in ways that other similar compounds cannot.
特性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)azetidine |
InChI |
InChI=1S/C11H13N/c1-3-9-5-10(4-2-8(1)9)11-6-12-7-11/h2,4-5,11-12H,1,3,6-7H2 |
InChIキー |
LGNBNXMSARQXTF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C=CC(=C2)C3CNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine](/img/structure/B13693526.png)
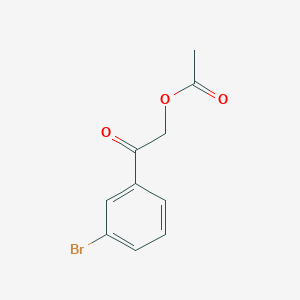
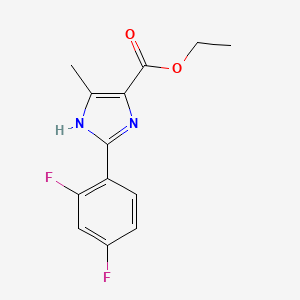
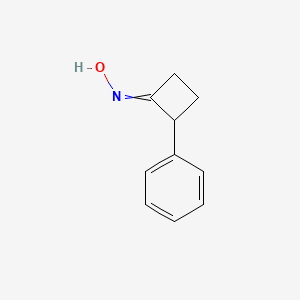
![7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13693548.png)
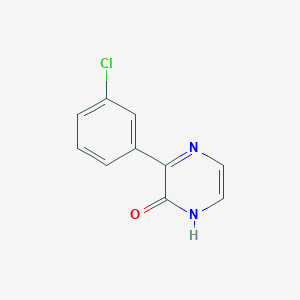
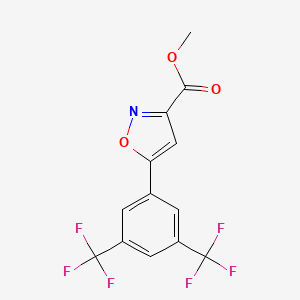
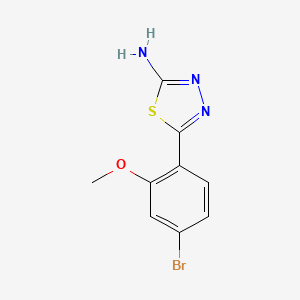
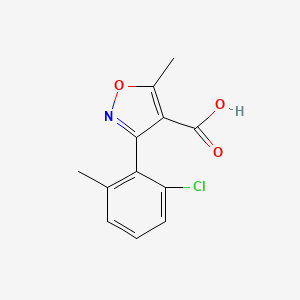
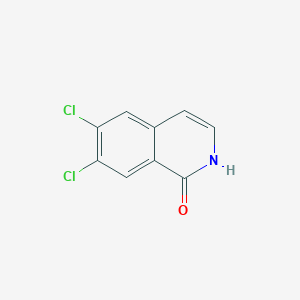
![Triisopropyl[(6-methyl-1-naphthyl)oxy]silane](/img/structure/B13693578.png)
